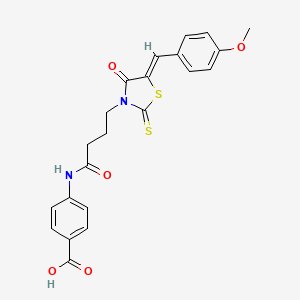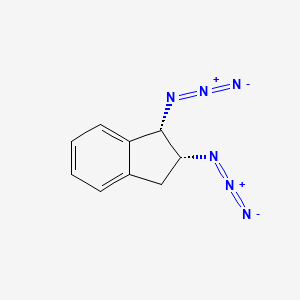
2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide” is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 . It is also known by its English synonym "2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)propanamide" .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the quinazolinone skeleton, which is an important pharmacophore considered as a privileged structure . The quinazolinone ring system is a fused two-ring system, with a benzene ring fused to a pyrimidine ring .科学的研究の応用
Antitumor Activity
Research has focused on synthesizing and evaluating the antitumor activity of quinazolinone analogs. One study demonstrated that certain 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad-spectrum antitumor activity, outperforming the positive control 5-FU in terms of potency. These compounds were particularly effective against CNS, renal, and breast cancer cell lines, as well as leukemia cell lines, showcasing their potential as antitumor agents (Al-Suwaidan et al., 2016). Another study highlighted the design and synthesis of water-soluble analogs of CB30865, a quinazolin-4-one antitumor agent, which showed increased cytotoxicity and maintained unique biochemical characteristics, suggesting potential for in vivo evaluation (Bavetsias et al., 2002).
Antiviral Activity
Quinazolinone derivatives have also been synthesized with potential antiviral activities. One study describes the synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation, which displayed weak to good anti-Tobacco mosaic virus (TMV) activity, indicating their potential as antiviral agents (Luo et al., 2012).
Synthesis Methodologies
Several studies have focused on developing new synthesis methodologies for quinazolinone derivatives. For instance, a novel approach for the synthesis of 3-substituted 2-quinazolinones via electrogenerated base was introduced, yielding compounds with potential as T-type calcium channel antagonists and catalysts (Sbei et al., 2018). Another study reported on the convenient synthesis of 1-substituted-4-methyl-5-oxo [1,2,4]triazolo[4,3-a]quinazolines, exploring their potential applications (Fathalla et al., 2007).
Miscellaneous Applications
Quinazolinone derivatives have been investigated for various other potential applications, including antimicrobial activity and corrosion inhibition. For example, new furothiazolo pyrimido quinazolinones derived from visnagenone or khellinone exhibited excellent growth inhibition of bacteria and fungi, demonstrating their antimicrobial potential (Abu‐Hashem, 2018). Another study evaluated the corrosion inhibition ability of quinazoline derivatives on mild steel, showing high inhibition efficiencies and suggesting their use as corrosion inhibitors (Kumar et al., 2020).
将来の方向性
The future directions for research on “2-methyl-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)propanamide” and related compounds are likely to involve further exploration of their biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by quinazolinones and their derivatives, these compounds are likely to continue to be a focus of research in medicinal chemistry .
特性
IUPAC Name |
2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-7(2)10(16)14-12-13-9-6-4-3-5-8(9)11(17)15-12/h7H,3-6H2,1-2H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCAEYSNJBZTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(CCCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-3-morpholin-4-yl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2662965.png)
![4-[(Furan-2-ylmethyl)-amino]-phenol](/img/structure/B2662966.png)
![Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2662967.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2662970.png)
![Methyl 2-(isopropylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2662972.png)


![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2662975.png)
![1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2662976.png)


![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide](/img/structure/B2662982.png)
![4-[4-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)-1-methylbutyl]-2,6-dimethylphenol](/img/structure/B2662983.png)
![2-Chloro-N-[(3-chlorophenyl)methyl]-N-(2-methyloxan-4-yl)acetamide](/img/structure/B2662984.png)